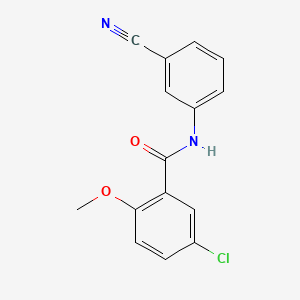![molecular formula C17H16FN3S B5721120 3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)
3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been widely studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole involves its ability to bind to the active site of enzymes and inhibit their activity. It has been shown to inhibit the activity of tyrosine kinases by binding to the ATP-binding site and preventing the transfer of phosphate groups to target proteins. It also inhibits the activity of proteases by binding to the catalytic site and preventing the cleavage of target proteins. Additionally, it inhibits the activity of phosphodiesterases by binding to the active site and preventing the hydrolysis of cyclic nucleotides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole depend on its specific target enzyme and the cellular context. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases and other signaling pathways. It also exhibits anti-inflammatory effects by inhibiting the activity of proteases and reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have vasodilatory effects by inhibiting the activity of phosphodiesterases and increasing the levels of cyclic nucleotides.
実験室実験の利点と制限
The advantages of using 3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole in lab experiments include its potent inhibitory activity against a variety of enzymes, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and vasodilatory effects. However, its limitations include its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the study of 3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole. These include the development of new derivatives with improved pharmacokinetics and pharmacodynamics, the evaluation of its potential use in combination therapy for the treatment of various diseases, and the identification of new target enzymes for its inhibitory activity. Additionally, further studies are needed to determine its potential toxicity and side effects in vivo.
合成法
The synthesis of 3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole involves the reaction of 4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole-3-thiol with 4-fluorobenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure 3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole.
科学的研究の応用
3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit potent inhibitory activity against a variety of enzymes such as tyrosine kinases, proteases, and phosphodiesterases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases such as cancer, inflammation, and cardiovascular disorders.
特性
IUPAC Name |
3-(4-fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3S/c1-12-3-5-13(6-4-12)11-22-17-20-19-16(21(17)2)14-7-9-15(18)10-8-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMMBWNRJNEQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

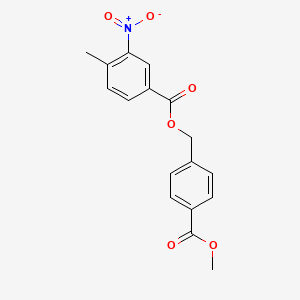
![N-(5-{[(2-furylmethyl)(methyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5721045.png)
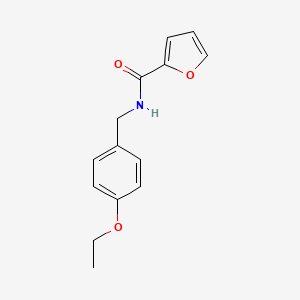
![4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5721061.png)
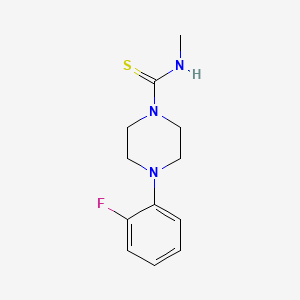
![3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5721083.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5721088.png)
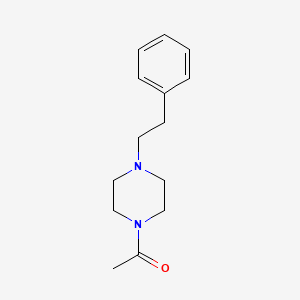

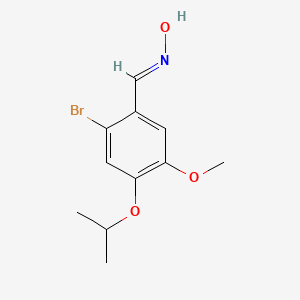
![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5721126.png)
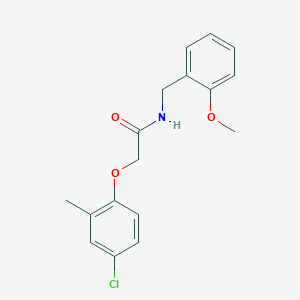
![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)
